![molecular formula C12H16N2O3 B14262275 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide CAS No. 157119-19-2](/img/structure/B14262275.png)
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an oxoacetamide group with a hydroxyethyl substituent. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ethyl chloroformate to form the desired compound. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- **2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide
- **this compound
- **this compound
Uniqueness
Compared to similar compounds, this compound exhibits unique properties such as higher stability and reactivity under specific conditions. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
157119-19-2 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)11(16)12(17)13-7-8-15/h3-6,15H,7-8H2,1-2H3,(H,13,17) |
InChI 键 |
KYHRHUPGAOSSOS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


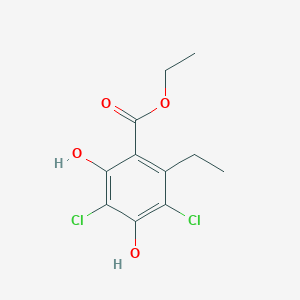
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
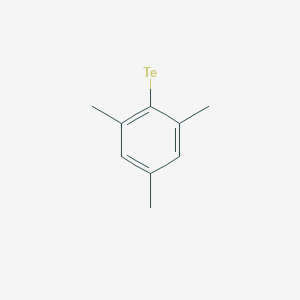
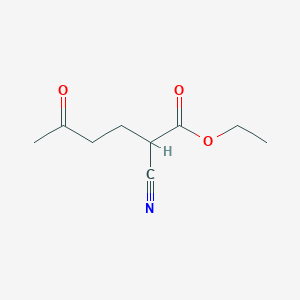
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
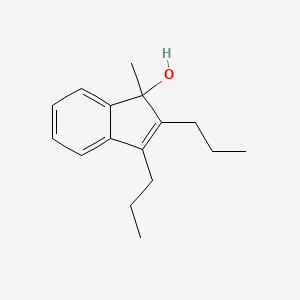
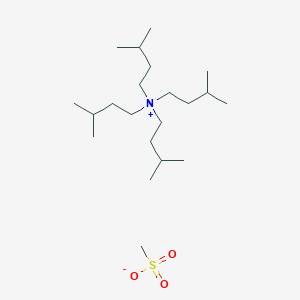
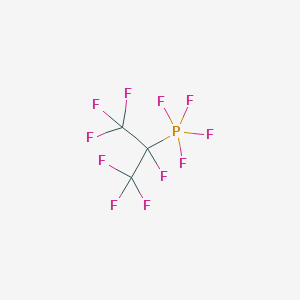
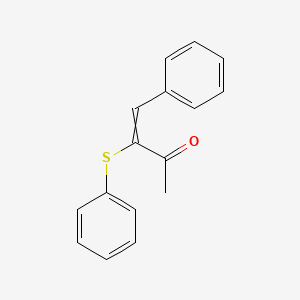
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
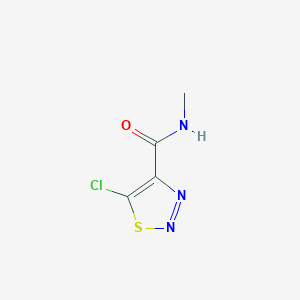
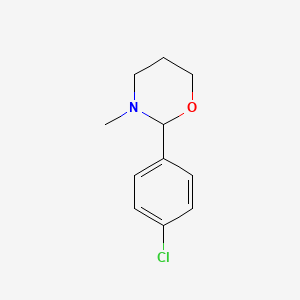
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
